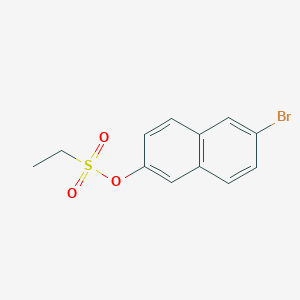
Phenyl3,4-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl3,4-dimethylbenzoate (PDMB) is a chemical compound with the molecular formula C16H14O2. It is a white crystalline powder that is used in various scientific research applications. PDMB is synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzoyl chloride and phenol in the presence of a base.
Mecanismo De Acción
The mechanism of action of Phenyl3,4-dimethylbenzoate is not fully understood. However, it is believed that this compound inhibits the activity of enzymes by binding to the active site of the enzyme. This compound has been shown to form a covalent bond with the active site of acetylcholinesterase, which leads to the inhibition of its activity. This compound has also been shown to inhibit the activity of tyrosinase by binding to the copper ion in the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. This compound has also been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This leads to a decrease in melanin production, which can be beneficial in the treatment of hyperpigmentation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl3,4-dimethylbenzoate has several advantages for lab experiments. It is a stable and easily synthesized compound that is readily available. This compound is also a fluorescent probe, which makes it useful in biological assays. However, this compound has some limitations for lab experiments. This compound has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays. This compound also exhibits non-specific binding to proteins, which can lead to false-positive results in some assays.
Direcciones Futuras
There are several future directions for the use of Phenyl3,4-dimethylbenzoate in scientific research. This compound can be used as a tool to study protein-ligand interactions and enzyme kinetics. This compound can also be used to develop new anticancer drugs that target the activity of tyrosinase. This compound can also be used to study the role of acetylcholinesterase in various neurological disorders, such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
Phenyl3,4-dimethylbenzoate is synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzoyl chloride and phenol in the presence of a base. The first step involves the reaction of 3,4-dimethylbenzoyl chloride with sodium methoxide to form 3,4-dimethylbenzoate. The second step involves the reaction of 3,4-dimethylbenzoate with phenol in the presence of a base to form this compound. The overall reaction can be represented as follows:
3,4-dimethylbenzoyl chloride + NaOCH3 → 3,4-dimethylbenzoate + NaCl
3,4-dimethylbenzoate + phenol + base → this compound + H2O
Aplicaciones Científicas De Investigación
Phenyl3,4-dimethylbenzoate is used in various scientific research applications. It is commonly used as a reagent in organic synthesis reactions. This compound is also used as a fluorescent probe in biological assays. It can be used to study protein-ligand interactions and enzyme kinetics. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This compound has also been shown to exhibit anticancer activity.
Propiedades
IUPAC Name |
phenyl 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-8-9-13(10-12(11)2)15(16)17-14-6-4-3-5-7-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNFDTRZUIQEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

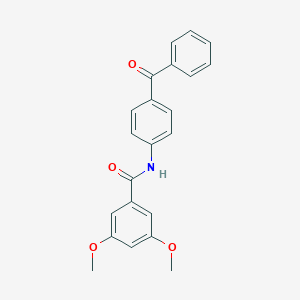
![Methyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B310148.png)
![Methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B310149.png)
![Methyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B310151.png)
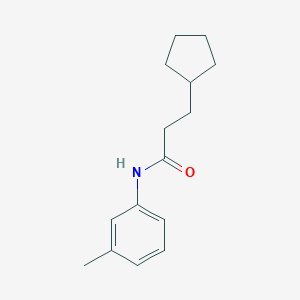
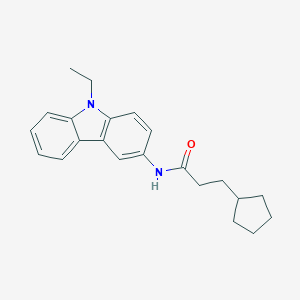
![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)
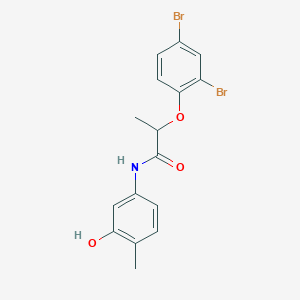
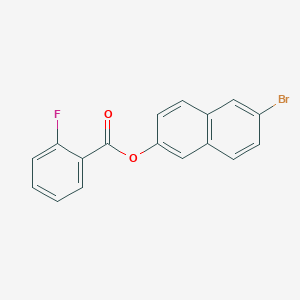
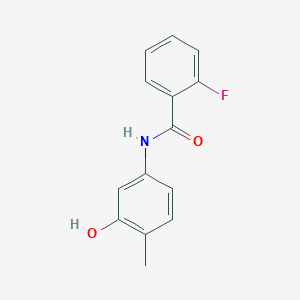
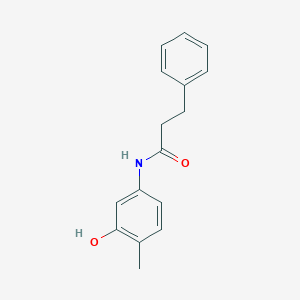
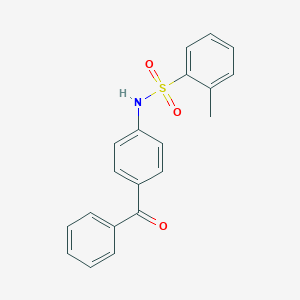
![2-Methyl-5-{[(2-methylphenyl)sulfonyl]amino}phenyl2-methylbenzenesulfonate](/img/structure/B310166.png)
